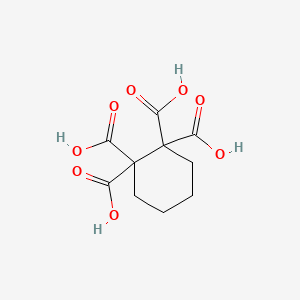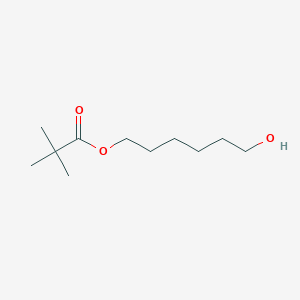
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester is an organic compound with the molecular formula C11H22O3 It is a derivative of propanoic acid, where the hydrogen atoms are replaced by a 6-hydroxyhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 6-hydroxyhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to achieve higher conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted esters.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester involves its interaction with various molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, releasing the active 2,2-dimethylpropanoic acid and 6-hydroxyhexanol. These metabolites can then interact with cellular components, potentially modulating biological processes such as enzyme activity or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, heptyl ester
- Propanoic acid, 2,2-dimethyl-, 2-ethylhexyl ester
- Propanoic acid, 2,2-dimethyl-, 2-hydroxyethyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, 6-hydroxyhexyl ester is unique due to the presence of the 6-hydroxyhexyl group, which imparts distinct chemical and physical properties. This hydroxyl group can participate in additional hydrogen bonding and chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
166115-18-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
6-hydroxyhexyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H22O3/c1-11(2,3)10(13)14-9-7-5-4-6-8-12/h12H,4-9H2,1-3H3 |
InChI Key |
WOKZHFRLPWBISO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



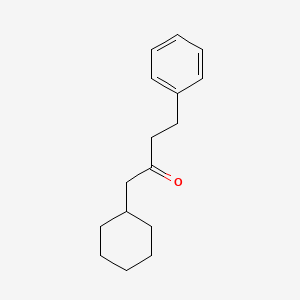
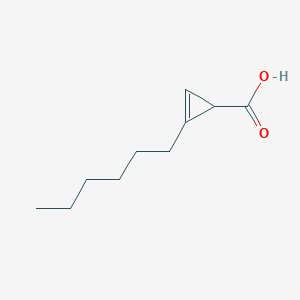
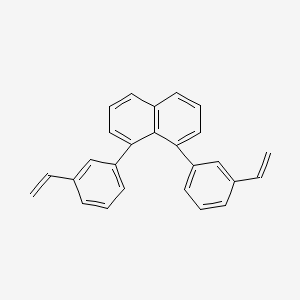
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
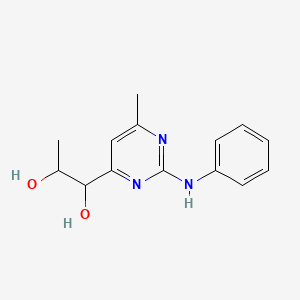
![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)
![Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-](/img/structure/B14258582.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylbenzamide](/img/structure/B14258593.png)

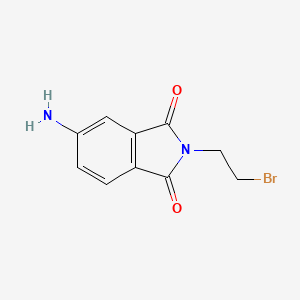
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
